Methyl 3-(2-oxopiperidin-1-yl)propanoate

Procurement economics Building block sourcing Cost-efficient synthesis

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) is a C9H15NO3 piperidin-2-one derivative bearing a methyl ester side chain at the N1 position. With a molecular weight of 185.22 g/mol, zero hydrogen bond donors, a calculated LogP of 0.562, and a topological polar surface area (TPSA) of 46.61 Ų, it occupies a physicochemical space distinct from its closest in-class analogs.

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 77499-54-8
Cat. No. B2486072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-oxopiperidin-1-yl)propanoate
CAS77499-54-8
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESCOC(=O)CCN1CCCCC1=O
InChIInChI=1S/C9H15NO3/c1-13-9(12)5-7-10-6-3-2-4-8(10)11/h2-7H2,1H3
InChIKeyVTIZTXIWCPAGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-oxopiperidin-1-yl)propanoate: Physicochemical & Scaffold Profile


Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) is a C9H15NO3 piperidin-2-one derivative bearing a methyl ester side chain at the N1 position [1]. With a molecular weight of 185.22 g/mol, zero hydrogen bond donors, a calculated LogP of 0.562, and a topological polar surface area (TPSA) of 46.61 Ų, it occupies a physicochemical space distinct from its closest in-class analogs . The compound is commercially supplied as a research-grade building block at ≥95% purity, with documented storage requirements of 2–8°C under dry, sealed conditions .

Workflow Building block for 2-oxopiperidine library synthesis
Selection Methyl ester as protected acid synthon; anhydrous reaction compatibility
Context Lead-like property space (MW

Methyl 3-(2-oxopiperidin-1-yl)propanoate: Substitution Limitations


Within the 2-oxopiperidine ester/acid family, seemingly minor structural variations produce substantial shifts in physicochemical and procurement-critical properties that preclude simple interchange. The methyl ester of CAS 77499-54-8 eliminates the hydrogen bond donor present in the free carboxylic acid analog (CAS 117705-04-1), altering LogP by an estimated ≥1 log unit and removing a key ionizable group [1]. Compared to the 3-bromo-substituted analog (CAS 1342507-65-6), the target compound has a molecular weight advantage of approximately 79 Da and lacks the heavy halogen atom that introduces distinct reactivity, toxicity labeling, and cost drivers . These property cliffs dictate fundamentally different synthetic utility, storage conditions, and per-gram economics that no generic class-level description can adequately capture [2].

Free acid Free acid analog (CAS 117705-04-1) may shift LogP by ≥1 unit and introduces a hydrogen bond donor, altering extraction and coupling behavior.
3‑Br analog Brominated analog (CAS 1342507-65-6) introduces heavy halogen reactivity, higher MW, and a ~40-fold cost differential that limits direct substitution.
Chiral variant Chiral amino acid derivative brings an additional amino group and HCl salt; may require different coupling and purification strategy.

Methyl 3-(2-oxopiperidin-1-yl)propanoate vs. Analogs: Procurement Differentiation


Cost Advantage: Methyl Ester vs. 3-Bromo Analog

The unsubstituted methyl ester (CAS 77499-54-8) is available at $44.00 USD per gram from ChemScene (in-stock, ≥95% purity) . In contrast, the 3-bromo-substituted analog Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate (CAS 1342507-65-6) is listed at €1,871.00 per gram (~$2,020 USD at current exchange rates) from CymitQuimica . This represents an approximately 40-fold cost differential on a per-gram basis for the same core scaffold with a single substituent change.

Cost advantage vs. 3‑Br analog
Reported
~$44/g vs. ~$2,020/g
May determine multi-gram campaign feasibility
Vendor-listed pricing; ≥95% purity basis
Procurement economics Building block sourcing Cost-efficient synthesis

Lipophilicity Advantage: Ester vs. Free Acid

The methyl ester (CAS 77499-54-8) has a calculated LogP of 0.562 and zero hydrogen bond donors (HBD = 0), as reported by ChemScene computational data . The corresponding free carboxylic acid, 3-(2-oxopiperidin-1-yl)propanoic acid (CAS 117705-04-1), carries one hydrogen bond donor and is substantially more polar . The ester form's increased lipophilicity and absence of an ionizable proton make it the preferred intermediate for reactions requiring anhydrous or non-aqueous conditions, as well as for applications where membrane permeability or passive diffusion is a design criterion. The ester-to-acid conversion is a trivial hydrolysis step, whereas the reverse requires additional synthetic effort.

Lipophilicity vs. free acid
Reported
LogP 0.562, HBD 0
Supports anhydrous and non-aqueous reaction selection
Computed vendor data; ≥1 log unit difference estimated
LogP differentiation Ester prodrug Membrane permeability Synthetic intermediate

Availability and Purity: Stocked vs. Discontinued

Methyl 3-(2-oxopiperidin-1-yl)propanoate (CAS 77499-54-8) is currently listed as in-stock at ChemScene at ≥95% purity across 1g, 5g, and 25g pack sizes (Cat. No. CS-0209884), with an estimated 5-business-day delivery timeline . Amadis Chemical offers the compound at 97% purity . In contrast, the same compound under the synonym 'Methyl 3-(2-oxopiperidin-1-yl)propionate' is listed as 'Discontinued' across all pack sizes (1g, 5g) at CymitQuimica under the Fluorochem brand (Ref. 10-F392255) . This supply discontinuity for a chemically identical product from one vendor underscores the importance of verifying active stock status at the time of procurement.

Availability vs. discontinued listing
Data to verify
In-stock (ChemScene) vs. discontinued (CymitQuimica)
Stock-status verification may prevent supply disruption
Vendor catalog snapshot; status subject to change
Commercial availability Purity specification Supply chain reliability

Storage Conditions: Refrigerated Storage

The target compound requires sealed, dry storage at 2–8°C according to the ChemScene technical datasheet . This refrigerated storage specification distinguishes it from many room-temperature-stable piperidine derivatives and directly impacts laboratory logistics planning. The compound also carries GHS07 hazard labeling (Warning: H302-H315-H319-H335), indicating acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation hazards . The closely related 3-bromo analog at CymitQuimica does not display equivalent hazard classification data publicly, representing a data transparency gap that may affect risk assessment during procurement.

Storage and hazard profile
Specification review
2–8°C; GHS07 (H302-H315-H319-H335)
Supports cold-chain logistics and institutional safety review
Missing hazard data for bromo analog introduces uncertainty
Storage stability Cold chain Laboratory logistics

Scaffold Context: 2-Oxopiperidine as a Privileged Structure

The 2-oxopiperidine (piperidin-2-one) scaffold is a well-precedented privileged structure in medicinal chemistry. Patents disclose 2-oxopiperidinyl derivatives as pharmaceutical compositions targeting migraine and other indications [1]. The scaffold appears in c-Met kinase inhibitors bearing a 3-carboxyl piperidin-2-one motif, with reported IC50 values of 8.6–81 nM against c-Met [2]. In drug metabolism, 2-oxopiperidine derivatives have been identified as oxidative metabolites of roxatidine acetate in rat liver homogenates [3]. While these data are class-level and not specific to CAS 77499-54-8, they establish the scaffold's validated biological relevance, which the target compound can access as a synthetic intermediate.

Scaffold precedent
Class-level
Privileged 2-oxopiperidine core in c-Met inhibitors, roxatidine metabolites
Class-level relevance to medicinal chemistry campaigns
Not direct head-to-head data for CAS 77499-54-8
Privileged scaffold Drug discovery Piperidine pharmacophore

Molecular Property Comparison Across Key Descriptors

A systematic comparison of computed molecular descriptors reveals that Methyl 3-(2-oxopiperidin-1-yl)propanoate occupies a distinct property space relative to its closest analogs. The target compound (MW 185.22, LogP 0.562, TPSA 46.61 Ų, HBD 0, Rotatable Bonds 3–4) [1] sits within favorable lead-like property space. The free acid analog (MW 171.19, HBD 1, higher TPSA) is more polar and ionizable. The 3-bromo analog (MW 264.12) exceeds MW 250, pushing toward the upper boundary of lead-like space and introducing a heavy halogen with distinct reactivity . The amino acid derivative Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate hydrochloride introduces chirality, an additional amino group, and a hydrochloride salt form, representing a fundamentally different synthetic handle .

Property vector comparison
Reported
MW 185, LogP 0.56, TPSA 46.6 Ų, HBD 0
Lead-like space occupancy distinct from analogs
Computed properties; experimental values may vary
Physicochemical profiling Property-based design Lead-likeness

Methyl 3-(2-oxopiperidin-1-yl)propanoate: Application Scenarios


Cost-Efficient Synthesis of 2-Oxopiperidine Compound Libraries

At $44/g with in-stock availability up to 25g, the target compound enables multi-gram synthetic campaigns at a per-gram cost approximately 40-fold lower than its 3-bromo analog (€1,871/g) . This cost differential makes CAS 77499-54-8 the economically viable choice for parallel library synthesis where the 2-oxopiperidine core is required without a halogen substituent. The methyl ester functionality further permits direct use in amide bond formation or ester hydrolysis to access the free carboxylic acid [1].

Fragment-Based Drug Discovery with Lead-Like Properties

With MW 185.22, LogP 0.562, and TPSA 46.61 Ų, the compound falls within favorable lead-like property space (MW <250, LogP <3.5, TPSA <60) . Its scaffold has class-level precedent in c-Met kinase inhibition (IC50 8.6–81 nM for related 3-carboxyl piperidin-2-ones) and in migraine-targeted pharmaceutical patents [1]. The absence of hydrogen bond donors and moderate rotatable bond count (3–4) make it suitable for fragment growing or merging strategies where conserving ligand efficiency is paramount [2].

Prodrug / Protected Intermediate for Multi-Step Synthesis

The methyl ester serves as a latent carboxylic acid, enabling synthetic sequences that require protection of the acid functionality during intermediate steps. The LogP of 0.562 and HBD = 0 profile provide superior organic-phase partitioning compared to the free acid analog (CAS 117705-04-1, HBD = 1, lower LogP), facilitating extractive workups and anhydrous reactions. Subsequent ester hydrolysis yields the free acid, a documented pharmaceutical intermediate [1].

2-Oxopiperidine Motif in Metabolite Identification

The 2-oxopiperidine moiety is a characterized oxidative metabolite of piperidine-containing drugs such as roxatidine acetate, where the 2-oxopiperidine derivative (M2) was isolated from rat liver homogenates . The target compound can serve as an authentic reference standard or synthetic precursor for metabolite identification studies. Its defined GHS hazard profile (H302-H315-H319-H335) and refrigerated storage requirement (2–8°C) [1] provide clear handling guidance for analytical laboratory integration.

Application
Selection Property
Validation Focus
Cost-efficient 2-oxopiperidine library synthesis
Per-gram procurement economics and multi-gram in-stock availability
Cost-comparison review vs. halogenated analogs
Fragment-based drug discovery with lead-like properties
MW, LogP, TPSA within favorable lead-like space
Lead-likeness profiling and scaffold decoration strategy
Protected intermediate for multi-step synthesis
Methyl ester as latent acid; HBD 0 and moderate LogP for organic-phase partitioning
Reaction compatibility under anhydrous conditions; ester hydrolysis efficiency
Metabolite identification reference or synthetic precursor
2-Oxopiperidine core as characterized oxidative metabolite motif
Analytical reference purity and handling under refrigerated storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(2-oxopiperidin-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.